molecular formula C12H22N2O3S B2675505 Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2287313-89-5

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2675505
CAS No.: 2287313-89-5
M. Wt: 274.38
InChI Key: BXDGTGPBGHABIS-UHFFFAOYSA-N
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Description

Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the CAS Number: 2287313-89-5 . Its IUPAC name is tert-butyl 3-amino-3lambda6-thia-7-azabicyclo [3.3.1]non-2-ene-7-carboxylate 3-oxide . The molecular weight of this compound is 274.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-5-9-4-10(6-14)8-18(13,16)7-9/h7,9-10H,4-6,8H2,1-3H3, (H2,13,16) . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies focusing on the synthesis of cyclic amino acid esters and peptidomimetics, which are important for developing new drugs and understanding biological mechanisms. For instance, the synthesis and molecular structure of related bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been characterized using NMR spectroscopy and high-resolution mass spectrometry, providing insights into their potential applications in medicinal chemistry (Moriguchi et al., 2014).

Applications in Drug Discovery

Compounds with the tert-butyl group have shown versatility in drug discovery, particularly as intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, which are crucial for the development of pharmaceuticals with better efficacy and safety profiles (Ellman et al., 2002). Furthermore, the study of tert-butyl isocyanide in reactions highlights its role as a convertible reagent, expanding the toolbox for synthetic organic chemistry and potentially leading to novel drug candidates (Krasavin et al., 2008).

Chemical Reactivity and Modification

The reactivity of tert-butyl-containing compounds has been explored for creating novel chemical structures. For example, the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane open pathways for synthesizing heterocycles, which are foundational structures in many drugs and materials (Niesmann et al., 1996). These studies underscore the importance of such compounds in developing new chemical entities with potential applications across various fields.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-5-9-4-10(6-14)8-18(13,16)7-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGTGPBGHABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CS(=N)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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